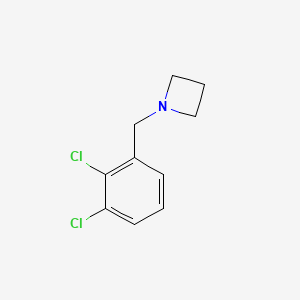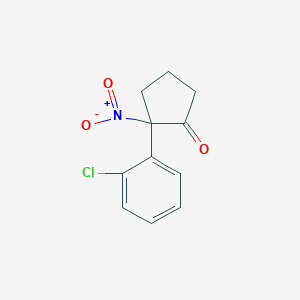
2-(2-Chlorophenyl)-2-nitrocyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-2-nitrocyclopentanone is a chemical compound that belongs to the class of nitro ketones It is characterized by the presence of a chlorophenyl group and a nitro group attached to a cyclopentanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-nitrocyclopentanone typically involves the nitration of 2-(2-chlorophenyl)cyclopentanone. One common method includes the following steps:
Starting Material: 2-(2-Chlorophenyl)cyclopentanone.
Nitration: The starting material is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenyl)-2-nitrocyclopentanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nitrating Agents: Concentrated sulfuric acid, nitric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: 2-(2-Aminophenyl)-2-nitrocyclopentanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oximes and other oxidized products.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-2-nitrocyclopentanone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-2-nitrocyclopentanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorophenyl group can also participate in binding interactions with target proteins or enzymes, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chlorophenyl)-2-nitrocyclohexanone: Similar structure but with a cyclohexanone ring instead of a cyclopentanone ring.
2-(2-Chlorophenyl)-2-nitropropane: Similar nitro and chlorophenyl groups but with a propane backbone.
Uniqueness
2-(2-Chlorophenyl)-2-nitrocyclopentanone is unique due to its specific ring structure, which can influence its reactivity and interactions with biological targets. The presence of both nitro and chlorophenyl groups provides a versatile platform for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C11H10ClNO3 |
|---|---|
Poids moléculaire |
239.65 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-2-nitrocyclopentan-1-one |
InChI |
InChI=1S/C11H10ClNO3/c12-9-5-2-1-4-8(9)11(13(15)16)7-3-6-10(11)14/h1-2,4-5H,3,6-7H2 |
Clé InChI |
STAJEDLFCPDWHA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(C1)(C2=CC=CC=C2Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


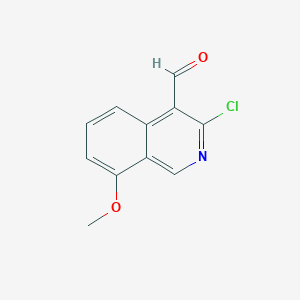
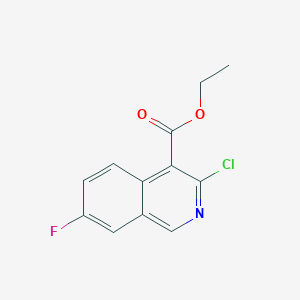


![1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione](/img/structure/B13666516.png)
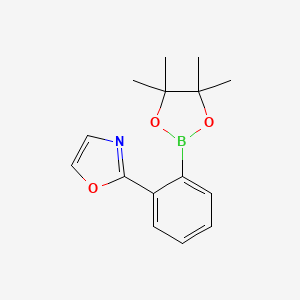
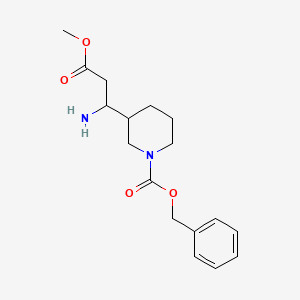
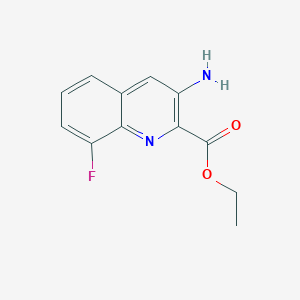


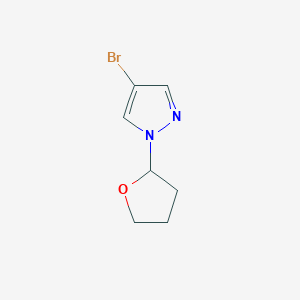
![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)

